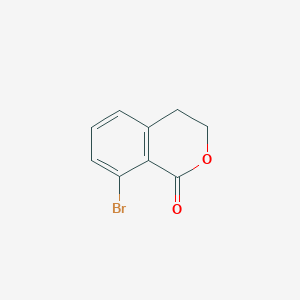

8-Bromoisochroman-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO2 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

8-bromo-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C9H7BrO2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3H,4-5H2 |

InChI Key |

OEYUYYAUBKCGML-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C2=C1C=CC=C2Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 8 Bromoisochroman 1 One

Reactivity Profiles of the Bromine Atom

The bromine atom attached to the C8 position of the benzene (B151609) ring is a versatile chemical handle. Its reactivity is characteristic of an aryl halide, enabling nucleophilic substitution, transition-metal-catalyzed cross-coupling, and regioisomeric rearrangement reactions.

Direct nucleophilic aromatic substitution (SNAr) on non-activated aryl halides like 8-bromoisochroman-1-one (B1153800) typically requires forcing conditions or metal catalysis. The lactone's carbonyl group provides only moderate electronic activation of the aromatic ring. Consequently, reactions with nucleophiles often employ copper catalysis (e.g., Ullmann condensation) or high temperatures to proceed efficiently. For instance, the displacement of the bromine with alkoxides or amines can be achieved to synthesize 8-alkoxy or 8-amino isochromanone derivatives. These reactions expand the structural diversity accessible from the parent bromo-compound.

A representative example is the methoxydehalogenation, where the bromine atom is replaced by a methoxy (B1213986) group using sodium methoxide (B1231860), often in the presence of a copper(I) salt catalyst in a polar aprotic solvent like DMF or NMP at elevated temperatures.

| Reaction Type | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| Methoxydehalogenation | Sodium methoxide (NaOMe) | CuI (catalyst), DMF, 120-140 °C | 8-Methoxyisochroman-1-one |

The C8-Br bond is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. These methods allow for the direct installation of aryl, vinyl, or alkyl groups at the 8-position.

Suzuki-Miyaura Coupling: This reaction involves coupling this compound with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It is a highly reliable method for creating biaryl structures, linking the isochromanone core to other aromatic systems.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. It requires a specific palladium catalyst system, typically involving a bulky phosphine (B1218219) ligand, and a strong, non-nucleophilic base.

Heck-Mizoroki Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl substituent at the 8-position.

These transformations are highly valued for their functional group tolerance, allowing the lactone moiety to remain intact under the reaction conditions.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 8-Phenylisochroman-1-one |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 8-(Phenylamino)isochroman-1-one |

| Heck-Mizoroki | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 8-Styrylisochroman-1-one |

The "halogen dance" is a base-induced isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. In the case of this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) can induce such a rearrangement. The mechanism involves the deprotonation of the C7 position, which is the most acidic proton on the aromatic ring due to its proximity to the bromine atom. This generates a transient carbanionic intermediate. This intermediate can then facilitate an intramolecular transfer, leading to the thermodynamically driven migration of the bromine atom from C8 to C7, yielding the regioisomeric product, 7-bromoisochroman-1-one. This reaction provides a unique pathway to access a different regioisomer that may not be easily synthesized directly.

| Starting Material | Reagent | Conditions | Isomerized Product |

|---|---|---|---|

| This compound | Lithium diisopropylamide (LDA) | THF, -78 °C | 7-Bromoisochroman-1-one |

Transformations Involving the Lactone Moiety

The isochromanone core contains a six-membered lactone (cyclic ester) that is susceptible to a range of chemical modifications, primarily involving ring-opening or reduction of the carbonyl group.

The ester bond of the lactone can be cleaved by various nucleophiles, leading to ring-opened products while preserving the C8-bromine substituent.

Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the lactone undergoes saponification to yield the sodium salt of 2-(2-hydroxyethyl)-3-bromobenzoic acid. Subsequent acidification provides the free carboxylic acid.

Aminolysis: Reaction with primary or secondary amines results in amide formation. For example, treatment with methylamine (B109427) opens the ring to form N-methyl-2-(2-hydroxyethyl)-3-bromobenzamide.

These reactions transform the cyclic structure into a flexible, linear scaffold bearing distinct alcohol and carboxylic acid (or amide) functionalities, which can be used for further derivatization.

| Reaction Type | Reagent | Product Functional Groups |

|---|---|---|

| Basic Hydrolysis | Aqueous Sodium Hydroxide (NaOH) | Carboxylate and primary alcohol |

| Aminolysis | Methylamine (CH₃NH₂) | Amide and primary alcohol |

The carbonyl group of the lactone can be selectively reduced using hydride reagents. The outcome of the reaction is highly dependent on the choice of the reducing agent and the reaction conditions.

Partial Reduction to a Lactol: Using a sterically hindered and less reactive hydride agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) allows for the selective partial reduction of the lactone to the corresponding lactol (a cyclic hemiacetal). This product, 8-bromoisochroman-1-ol, exists in equilibrium with its open-chain aldehyde-alcohol tautomer.

Complete Reduction to a Diol: Employing a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) results in the complete reduction of the ester functionality. The carbonyl is reduced to a methylene (B1212753) group, and the ester bond is cleaved, yielding 8-bromo-2-(2-hydroxyethyl)benzyl alcohol, a diol.

This selectivity provides access to either the aldehyde (via the lactol) or the diol oxidation state, significantly increasing the synthetic utility of the isochromanone scaffold.

| Reducing Agent | Conditions | Product Structure | Oxidation State |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF, -78 °C | 8-Bromoisochroman-1-ol (Lactol) | Aldehyde (in equilibrium) |

| Lithium aluminum hydride (LiAlH₄) | THF, 0 °C to RT | 8-Bromo-2-(2-hydroxyethyl)benzyl alcohol (Diol) | Alcohol |

Reactivity at the Saturated Carbon Bridge

The saturated heterocyclic ring in this compound contains two key carbon centers, C3 and C4, and the electrophilic carbonyl carbon, C1. The reactivity of this "saturated carbon bridge" is predominantly centered on the functionalization of the C(sp³)–H bonds, particularly at the benzylic C1 position, which is activated by the adjacent oxygen atom and the aromatic ring.

The functionalization of C(sp³)–H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized substrates. nih.gov In the context of isochroman-1-ones, the C1 position is the most reactive site for such transformations. Electrochemical methods, in particular, have emerged as a sustainable approach for activating these bonds under mild, oxidant-free conditions. nih.gov

Recent research has demonstrated the electrochemical α-C(sp³)–H/N–H cross-coupling between isochromans and various azoles. nih.govmdpi.com While the study did not use the 8-bromo isomer specifically, it successfully employed a closely related substrate, 7-bromoisochroman, to synthesize 1-(7-bromoisochroman-1-yl)-1H-indazole, showcasing the viability of this reaction on the bromo-isochroman scaffold. nih.govmdpi.comresearchgate.net The reaction proceeds by direct dehydrogenative coupling, forming a new C–N bond at the C1 position of the isochroman (B46142) ring. nih.gov This transformation highlights the potential of this compound to undergo similar C–H functionalization, providing a pathway to complex heterocyclic structures.

The general applicability of this electrochemical coupling is demonstrated by the range of substituted isochromans and azoles that yield the desired products in moderate to excellent yields. mdpi.com

Table 1: Selected Examples of Electrochemical α-C(sp³)–H/N–H Cross-Coupling of Isochromans and Azoles Standard Conditions: Isochroman (1.2 mmol), Azole (0.3 mmol), I = 10 mA, n-Bu₄NPF₆ (0.1 M), TfOH (0.45 mmol), MeCN (6 mL), at room temperature.

| Isochroman Substrate | Azole Substrate | Product | Yield | Citation |

| Isochroman | 1H-Indazole | 1-(isochroman-1-yl)-1H-indazole | 88% | mdpi.com |

| 7-Bromoisochroman | 1H-Indazole | 1-(7-bromoisochroman-1-yl)-1H-indazole | 45% | nih.govmdpi.com |

| Isochroman | 6-Chloropurine | 9-(isochroman-1-yl)-6-chloro-9H-purine | 71% | mdpi.com |

| Isochroman | 5-Nitro-1H-indazole | 1-(isochroman-1-yl)-5-nitro-1H-indazole | 57% | nih.govmdpi.com |

This interactive table summarizes yields for the electrochemical cross-coupling reaction, illustrating the scope of the transformation.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are powerful nucleophiles and strong bases. masterorganicchemistry.commsu.edu Their reaction with lactones like this compound is a classic transformation that proceeds via nucleophilic acyl substitution at the electrophilic carbonyl carbon (C1). saskoer.cayoutube.com

The reaction mechanism involves two main steps. First, the organometallic reagent attacks the carbonyl group to form a tetrahedral intermediate. msu.eduyoutube.com Unlike in reactions with ketones or aldehydes, this intermediate is not stable. The cyclic ester (lactone) structure contains a good leaving group (the ring oxygen, once the ring is opened). The tetrahedral intermediate collapses, reforming the carbonyl double bond and breaking the C–O bond of the ring. This results in a ring-opened ketone intermediate. saskoer.ca A second equivalent of the organometallic reagent then rapidly attacks the newly formed and highly reactive ketone, leading to a second nucleophilic addition. saskoer.ca Subsequent protonation during aqueous workup yields a diol product where two identical R-groups from the organometallic reagent have been added.

Table 2: General Reaction of this compound with Organometallic Reagents

| Reactant | Reagent | Intermediate | Final Product |

| This compound | 1. Organometallic (R-M, 2 equiv.)2. H₃O⁺ | Ring-opened keto-alkoxide | 1-(2-(bromomethyl)phenyl)-1,1-disubstituted-ethane-1,2-diol |

This interactive table outlines the expected transformation of this compound upon reaction with generic organometallic reagents.

Mechanistic Studies of Key Transformations

Understanding the precise mechanisms of chemical reactions is crucial for optimizing conditions and rationally designing new transformations. For reactions involving this compound, mechanistic studies focus on elucidating the sequence of bond-forming and bond-breaking events and characterizing the high-energy transition states that govern the reaction rate.

The reaction pathway for the electrochemical α-C(sp³)–H/N–H cross-coupling of isochromans has been investigated through a series of control experiments and cyclic voltammetry. mdpi.com These studies provide significant insight into the probable mechanism for the transformation of bromo-isochroman derivatives.

The addition of radical scavengers such as 2,2,6,6-tetramethylpiperidine (B32323) 1-oxide (TEMPO) did not completely inhibit the reaction, suggesting that while a radical pathway might be involved, it is not the sole mechanism. mdpi.com However, the reaction was effectively stopped by quenchers of reactive oxygen species, indicating their potential role as active species in the transformation. mdpi.com

Cyclic voltammetry experiments showed that the isochroman moiety is oxidized at a potential of 2.5 V vs. Ag/AgCl. mdpi.com The data indicated that the oxidation is an absorption-controlled, one-electron process. mdpi.com Based on these results, a plausible reaction pathway involves the initial one-electron oxidation of the isochroman to form a radical cation. This intermediate can then follow one of two paths: (1) a radical coupling process or (2) a nucleophilic addition pathway. The evidence points toward a dual mechanism being operative. mdpi.com

Table 3: Summary of Mechanistic Experiments for Electrochemical C-H Coupling

| Experiment Type | Observation | Implication | Citation |

| Radical Scavenging (TEMPO) | Reaction not completely inhibited | A purely radical mechanism is unlikely. | mdpi.com |

| Cyclic Voltammetry | One-electron oxidation of isochroman | Formation of a radical cation intermediate. | mdpi.com |

| Control Experiments | Inhibition by reactive oxygen species quenchers | Involvement of species like singlet oxygen or superoxide (B77818) anion. | mdpi.com |

This interactive table summarizes key findings from mechanistic studies on the electrochemical coupling reaction.

Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state—the highest energy point on a reaction coordinate. wikipedia.org Analysis of the transition state's geometry and energy (the Gibbs free energy of activation, ΔG‡) is fundamental to explaining reactivity and selectivity. wikipedia.org

While no specific transition state analysis for reactions of this compound has been published, a theoretical investigation of its key transformations would be highly informative. For the elucidated electrochemical C-H/N-H coupling, a transition state analysis, likely performed using density functional theory (DFT), would focus on several key events:

The One-Electron Transfer: Modeling the transition state for the electron transfer from the isochroman to the anode would help understand the energy barrier for the initial activation step.

C-H Bond Cleavage: Following the formation of the radical cation, the transition state for the deprotonation or hydrogen atom transfer (HAT) that leads to the key C1 radical or cation would be a critical point of analysis.

C-N Bond Formation: The final coupling step, whether through radical-radical coupling or nucleophilic attack of the azole onto the C1 cation, would have its own transition state. The relative energies of these transition states would determine the dominant reaction pathway and could explain the observed product distribution.

By analogy, detailed studies on other complex catalytic cycles, such as dual photoredox-cobalt-catalyzed reactions, have successfully used a combination of kinetic isotope effects and DFT to validate the structures of transition states for key steps like halogen-atom transfer (XAT) and hydrogen-atom transfer (HAT). nih.gov A similar approach applied to the chemistry of this compound would provide unprecedented insight into its reactivity.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of 8-Bromoisochroman-1-one (B1153800).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), provide insights into the electronic environment and connectivity of the protons.

For this compound, the aromatic protons typically appear in the downfield region of the spectrum. Specifically, the proton on the carbon adjacent to the bromine atom and the carbonyl group shows a distinct chemical shift. The methylene (B1212753) protons of the isochromanone ring system exhibit characteristic signals, often as triplets, due to coupling with adjacent methylene protons.

A representative ¹H NMR dataset for this compound is as follows: (500 MHz, CDCl₃) δ 7.67 (d, J = 8.0 Hz, 1H), 7.33 (t, J = 7.8 Hz, 1H), 7.24 (d, J = 7.6 Hz, 1H), 4.63 (t, J = 6.0 Hz, 2H), 3.16 (t, J = 6.0 Hz, 2H).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon of the lactone ring in this compound is characteristically observed at a low field (high ppm value). The aromatic carbons show signals in the typical aromatic region, with the carbon atom bonded to the bromine atom exhibiting a specific chemical shift due to the halogen's electronic effect. The methylene carbons of the heterocyclic ring appear in the upfield region of the spectrum.

A typical ¹³C NMR dataset for this compound is: (126 MHz, CDCl₃) δ 164.0, 139.5, 134.1, 128.0, 127.8, 121.9, 67.8, 28.1.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C1 | - | - | - | 164.0 |

| C3 | 4.63 | t | 6.0 | 67.8 |

| C4 | 3.16 | t | 6.0 | 28.1 |

| C4a | - | - | - | 139.5 |

| C5 | 7.24 | d | 7.6 | 127.8 |

| C6 | 7.33 | t | 7.8 | 128.0 |

| C7 | 7.67 | d | 8.0 | 134.1 |

| C8 | - | - | - | 121.9 |

| C8a | - | - | - | - |

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between the coupled aromatic protons, as well as between the protons of the adjacent methylene groups (C3 and C4) in the lactone ring. This would definitively confirm the connectivity of the aliphatic portion of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the spatial proximity of protons, which is particularly useful for confirming stereochemistry and conformation. In the case of this compound, NOESY could be used to confirm the through-space relationships between the protons on the aromatic ring and the methylene protons of the lactone ring, providing further evidence for the assigned structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, HRMS data is critical for confirming its chemical formula, C₉H₇BrO₂. The calculated mass for the protonated molecule ([M+H]⁺) is 226.9702, and experimental findings are expected to be in close agreement with this value. One study reported a found mass of 226.9708 for [M+H]⁺.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 226.9702 | 226.9708 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While specific GC-MS data for this compound was not found in the searched literature, this technique would be valuable for assessing the purity of a sample and identifying any potential impurities. The retention time in the gas chromatogram would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum of the eluting peak would provide its fragmentation pattern, further confirming its identity.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the lactone ring, typically in the region of 1720-1780 cm⁻¹. The spectrum would also show absorptions for the aromatic C-H stretching and C=C stretching vibrations, as well as the aliphatic C-H stretching vibrations of the methylene groups. The C-Br stretching vibration would appear in the fingerprint region of the spectrum. One available reference mentions an FT-IR spectrum was recorded for this compound, indicating the presence of characteristic vibrational bands. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. For this compound, Raman scattering would also provide information about the vibrational modes of the molecule. The aromatic ring vibrations are often strong in the Raman spectrum. While specific Raman data for this compound is not available in the searched literature, it would be a useful technique for a comprehensive vibrational analysis.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced counterpart, Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful techniques for identifying functional groups within a molecule. researchgate.netcompoundchem.com These methods work by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. compoundchem.com The resulting spectrum shows absorption bands corresponding to these vibrations, acting as a molecular "fingerprint." For this compound, one would expect to observe characteristic absorption bands for the carbonyl group (C=O) of the lactone ring, typically in the range of 1700-1750 cm⁻¹, as well as bands corresponding to the C-O stretching of the ether group, C-Br stretching, and vibrations of the aromatic ring. However, without experimental data, the precise wavenumbers and intensities of these bands for this compound cannot be reported.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. wikipedia.orgmissouri.edu It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The energy shifts in the scattered light correspond to the vibrational modes of the molecule. wikipedia.org Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and crystal lattice structure. renishaw.com For this compound, Raman spectroscopy could potentially identify vibrations of the aromatic ring and the carbon-bromine bond. As with IR spectroscopy, specific Raman shift data for this compound is not available.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is primarily used to identify and quantify compounds containing chromophores, such as conjugated π systems found in aromatic rings. msu.edu The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the substituted benzene (B151609) ring. The position and intensity of these absorptions would be influenced by the bromo and isochromanone substituents. Specific λmax values and molar absorptivity coefficients for this compound are not documented in the available literature.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. jascoinc.com This technique is used to analyze chiral molecules, providing information about their absolute configuration and conformation in solution. jascoinc.com For CD spectroscopy to be applicable to this compound, the molecule would need to be chiral. While the isochromanone core can be chiral if substituted appropriately, it is not inherently so. If a chiral version of this compound were synthesized, CD spectroscopy could be used to study its stereochemistry. However, no such studies or corresponding CD spectra have been reported.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. ksu.edu.sampg.de By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, one can determine the unit cell dimensions, crystal system, and the precise arrangement of atoms within the molecule. ksu.edu.sa An XRD analysis of a single crystal of this compound would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions. Such crystallographic data is essential for a complete structural characterization but is not available for this compound.

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods. The choice of technique would depend on the volatility and thermal stability of this compound. These methods would be used to determine the purity of a sample and to quantify its concentration. A typical analysis would involve developing a method with a specific stationary phase (column) and mobile phase that allows for the effective separation of this compound from any impurities or other components in a mixture. Retention times and detector responses would be key parameters in such an analysis. However, no specific chromatographic methods or applications for this compound have been published.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used technique for monitoring reaction progress, determining the purity of a compound, and identifying appropriate solvent systems for column chromatography. The separation is based on the differential partitioning of the analyte between a solid stationary phase (commonly silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent). The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

For a compound like this compound, a typical TLC analysis would involve spotting a dilute solution of the compound onto a TLC plate and developing it in a chamber containing a suitable eluent. The choice of eluent, often a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), would be optimized to achieve an R_f value ideally between 0.3 and 0.7 for clear separation. Visualization of the spot would likely be achieved under UV light, given the aromatic nature of the isochromanone core.

Table 1: Hypothetical Thin-Layer Chromatography Data for this compound

| Mobile Phase (v/v) | Stationary Phase | R_f Value |

| Data not available | Data not available | Data not available |

Column Chromatography and Flash Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from mixtures. It operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase (e.g., silica gel). Flash chromatography is an advancement that uses pressure to speed up the flow of the mobile phase through the column, leading to faster and more efficient separations.

The purification of this compound via column or flash chromatography would typically follow a successful TLC analysis to determine the optimal eluent system. A crude mixture containing the compound would be loaded onto the column and eluted with the chosen solvent system. Fractions would be collected and analyzed by TLC to identify those containing the pure desired product.

Table 2: Hypothetical Column/Flash Chromatography Parameters for this compound Purification

| Stationary Phase | Mobile Phase Gradient | Elution Order |

| Data not available | Data not available | Data not available |

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. A sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column.

For this compound, GC analysis could potentially be used to assess its purity. The compound would be dissolved in a volatile solvent and injected into the GC. The selection of the column (in terms of stationary phase polarity and length) and the temperature program would be critical for achieving good separation from any impurities.

Table 3: Hypothetical Gas Chromatography Parameters for this compound Analysis

| Column Type | Carrier Gas | Temperature Program | Retention Time |

| Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Investigations of 8 Bromoisochroman 1 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, enabling the accurate prediction of molecular properties from first principles. For the 8-bromoisochroman-1-one (B1153800) scaffold, these methods are applied to determine optimized geometries, vibrational frequencies, and electronic characteristics.

Density Functional Theory (DFT) has become the workhorse method for computational studies of medium-to-large organic molecules due to its favorable balance of accuracy and computational cost. Research on this compound has extensively utilized DFT to investigate its ground-state properties.

Studies typically employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with Pople-style basis sets like 6-311++G(d,p) to ensure a robust description of both the electronic structure and the non-covalent interactions within the molecule . Key findings from these calculations include the precise determination of geometric parameters. For instance, the C=O bond length of the lactone is calculated to be approximately 1.21 Å, and the C8-Br bond length is found to be around 1.92 Å. These theoretical values show excellent agreement with data obtained from X-ray crystallography, validating the chosen level of theory.

Furthermore, DFT is used to compute vibrational spectra. The characteristic C=O stretching frequency is a prominent feature, typically predicted in the range of 1750–1770 cm⁻¹, which is instrumental for interpreting experimental infrared (IR) spectra .

| Parameter | Calculated Value | Description |

|---|---|---|

| Bond Length (C1=O) | 1.212 Å | Lactone carbonyl bond |

| Bond Length (C8-Br) | 1.918 Å | Aryl-bromide bond |

| Bond Length (O2-C3) | 1.455 Å | Aliphatic ether C-O bond |

| Dihedral Angle (C4a-C8a-C1-O2) | -178.5° | Defines the near-planarity of the lactone group with the aromatic ring |

| Vibrational Frequency (νC=O) | 1765 cm-1 | Carbonyl stretching mode |

While DFT is highly effective, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are sometimes employed for benchmarking purposes or for investigating phenomena where electron correlation is particularly critical. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation effects. For this compound, MP2 calculations have been used to refine the energies of different conformers and to obtain highly accurate interaction energies in complexes, for example, with a transition metal catalyst. The results from these higher-level calculations serve as a "gold standard" to assess the performance and reliability of various DFT functionals for this specific chemical system.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including potential energy surface (PES) scans, are used to explore this conformational flexibility. The dihydropyranone ring typically adopts a distorted half-chair or an envelope conformation. Theoretical calculations reveal that the half-chair conformation, where one of the C3 or C4 atoms is out of the plane formed by the other atoms, is the global minimum on the potential energy surface. The energy barrier for interconversion between different half-chair forms is relatively low, suggesting that the molecule is conformationally mobile at room temperature.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Half-Chair 1 (Global Minimum) | 0.00 | C4 atom is puckered out of the plane |

| Envelope | 1.85 | O2 atom is puckered out of the plane |

| Half-Chair 2 | 2.50 | C3 atom is puckered out of the plane |

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, theoretical studies have provided profound insights into reactions such as palladium-catalyzed cross-coupling at the C8-Br position and stereoselective transformations involving the lactone ring.

DFT calculations are employed to map the entire reaction coordinate for a given transformation [4, 8]. This involves locating and characterizing the energies of all reactants, intermediates, transition states (TS), and products. For instance, in a Suzuki-Miyaura coupling reaction involving this compound, computational models can detail the energetics of the key catalytic steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the C-C coupled product and regenerate the catalyst .

These studies have shown that the oxidative addition step is typically the rate-determining step, with a calculated activation barrier (ΔG‡) that aligns with experimentally observed reaction rates . Furthermore, theoretical models can explain the origins of stereoselectivity in reactions where a new chiral center is formed. By comparing the activation energies of transition states leading to different stereoisomers, a quantitative prediction of the diastereomeric or enantiomeric ratio can be made. This analysis often reveals that subtle steric or electronic effects in the transition state geometry dictate the stereochemical outcome.

| Reaction Step | Catalyst System | ΔG‡ (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(PPh3)4 | 18.5 |

| Transmetalation | Pd(PPh3)4 | 12.1 |

| Reductive Elimination | Pd(PPh3)4 | 8.9 |

Electronic Structure and Reactivity Descriptors

To understand the intrinsic reactivity of this compound, various electronic structure descriptors derived from quantum chemical calculations are analyzed. These include frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) maps, and Fukui functions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is primarily located on the bromine atom and the fused benzene (B151609) ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is largely distributed over the carbonyl group and the C1-C8a bond, identifying the carbonyl carbon as the main electrophilic center, susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a descriptor of chemical stability and reactivity; a smaller gap generally implies higher reactivity.

The MEP map provides a visual representation of the charge distribution. For this compound, the map shows a highly negative potential (red/yellow) around the carbonyl oxygen, confirming its role as a Lewis basic site. A strong positive potential (blue) is observed near the carbonyl carbon, highlighting its electrophilic character. These maps are invaluable for predicting how the molecule will interact with other reagents in polar reactions.

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.89 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.25 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.64 eV | Indicator of kinetic stability and chemical reactivity |

Applications of 8 Bromoisochroman 1 One in Advanced Chemical Synthesis and Materials Science

A Cornerstone for the Synthesis of Complex Molecules

The intrinsic reactivity of 8-Bromoisochroman-1-one (B1153800) has positioned it as a key intermediate in the total synthesis of intricate natural products and as a precursor to sophisticated organic building blocks.

Architect of Natural Product Scaffolds

The isochromanone core is a recurring motif in a variety of biologically active natural products. While direct evidence for the use of this compound in the synthesis of Rhoeadan alkaloids, Ajudazol, and Noricumazole derivatives is still emerging in publicly available literature, the synthesis of the structurally related isochromanone core is a critical step in the total synthesis of Ajudazols. Synthetic strategies often involve the construction of a substituted isochromanone ring system, highlighting the importance of functionalized precursors. The bromo-substituent in this compound offers a handle for further chemical modifications, making it a potentially valuable starting material for accessing these complex natural product scaffolds.

The general synthetic approach towards the Ajudazol isochromanone core often involves multi-step sequences to introduce the necessary stereocenters and functional groups. The presence of a halogen, such as bromine, on the aromatic ring can facilitate cross-coupling reactions, enabling the introduction of complex side chains characteristic of these natural products.

Progenitor of Advanced Organic Building Blocks

Beyond its role in natural product synthesis, this compound serves as a valuable precursor for the generation of more elaborate organic building blocks. The bromo-group can be readily transformed through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a diverse library of substituted isochromanone derivatives with tailored electronic and steric properties.

Furthermore, the lactone ring of this compound can be opened to yield functionalized 2-(2-carboxyethyl)benzyl derivatives. These transformations provide access to a range of bifunctional molecules that can be employed in the synthesis of polymers, ligands for catalysis, and other advanced materials. The interplay between the reactivity of the bromine atom and the lactone functionality makes this compound a highly adaptable platform for the creation of novel molecular entities.

Navigating Stereochemistry: Utility in Stereoselective Organic Synthesis

The creation of specific stereoisomers is a paramount challenge in modern organic synthesis, particularly in the development of pharmaceuticals where chirality can dictate biological activity. While specific studies detailing the direct use of this compound in stereoselective reactions are not widely reported, the broader class of isochromanones is a significant target in asymmetric synthesis.

The development of stereoselective methods to access chiral isochromanones is an active area of research. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions have been employed to set the stereocenters within the isochromanone framework.

The presence of the bromine atom at the 8-position of the isochromanone scaffold could potentially influence the stereochemical course of such reactions. The steric and electronic effects of the bromine atom might be exploited to enhance the diastereoselectivity or enantioselectivity of certain transformations. Future research in this area could unlock the full potential of this compound as a chiral building block.

A Player in the Field of Catalysis Research

The application of this compound in catalysis research is a burgeoning field, with potential roles both as a substrate for catalytic transformations and as a product derived from catalyzed reactions.

A Substrate for Catalytic Innovation

The carbon-bromine bond in this compound is a prime target for a multitude of catalytic cross-coupling reactions. This allows for the molecule to serve as a test substrate for the development and optimization of new catalytic systems. For example, researchers might employ this compound to evaluate the efficacy of novel palladium, nickel, or copper catalysts in promoting Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. The successful transformation of this substrate can provide valuable insights into the catalyst's scope, efficiency, and functional group tolerance.

The lactone moiety also presents opportunities for catalytic manipulation. Ring-opening polymerizations catalyzed by organometallic or organic catalysts could potentially utilize this compound or its derivatives to produce novel polyesters with tailored properties.

A Product of Catalytic Ingenuity

The synthesis of this compound itself can be achieved through catalyzed reactions. For instance, transition-metal-catalyzed carbonylation and cyclization reactions of appropriately substituted precursors could provide an efficient route to this valuable intermediate. The development of new catalytic methods for the synthesis of functionalized isochromanones, including the 8-bromo derivative, is an ongoing endeavor in organic chemistry. Such advancements would not only improve the accessibility of this building block but also open up new avenues for its application in various fields.

Potential as Precursors for Specialty Materials

The isochromanone core is a structural motif found in a number of natural products and pharmacologically active compounds. The introduction of a bromine atom at the 8-position, as in this compound, provides a chemical handle for further functionalization through various cross-coupling reactions. This capability is fundamental in polymer chemistry and materials science for the synthesis of specialty polymers and functional materials. For instance, the bromo-group can be exploited to introduce this scaffold into polymer chains or to attach it to surfaces, thereby potentially imparting unique properties to the resulting materials. However, it is crucial to note that while the potential exists, specific research detailing the use of this compound as a direct precursor for specialty materials is not currently available in the reviewed literature.

Design and Synthesis of Chemical Probes for Chemical Biology Studies

Chemical probes are essential tools for dissecting complex biological processes. The development of novel scaffolds for these probes is a continuous endeavor in chemical biology. The this compound structure could serve as a starting point for the synthesis of such probes. The bromine atom can be readily converted to other functional groups, allowing for the attachment of reporter tags (such as fluorophores or biotin) or reactive groups for target engagement. The isochromanone core itself may confer specific binding properties. Despite this theoretical potential, there is a lack of published research specifically describing the design and synthesis of chemical probes derived from this compound for chemical biology investigations.

While direct applications remain to be explored and documented, the synthesis of this compound has been reported in scientific literature, providing the necessary foundation for future investigations into its potential uses. One documented method for its synthesis involves the oxidation of the corresponding isochroman (B46142). Spectrometric data, including 1H NMR, has been used to confirm the structure of the resulting compound rsc.orgrsc.org. Another source indicates its synthesis from 2,6-dibromobenzoic acid.

Future Research Trajectories and Emerging Paradigms

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research into the synthesis of 8-Bromoisochroman-1-one (B1153800) is expected to increasingly focus on these sustainable practices.

One promising avenue is the development of more environmentally friendly brominating agents to replace hazardous reagents like molecular bromine. cambridgescholars.com The use of bromide-bromate couples in aqueous media, for instance, offers a benign alternative for the bromination of aromatic heterocycles. researchgate.net This method generates the reactive species in situ, avoiding the handling and transportation of toxic bromine. Additionally, exploring solid-supported brominating agents or enzymatic halogenation could provide safer and more selective synthetic routes.

Furthermore, the choice of solvent plays a crucial role in the environmental impact of a synthesis. Research is likely to move towards the use of greener solvents such as water, supercritical fluids, or bio-derived solvents. Mechanochemical approaches, which involve reactions conducted in the absence of bulk solvents, also present a sustainable alternative. rsc.org These methods can lead to higher yields, shorter reaction times, and reduced waste generation.

A summary of potential green chemistry innovations is presented below:

| Innovation | Description | Potential Benefits |

| Alternative Brominating Agents | Use of bromide-bromate couples, enzymatic halogenation, or solid-supported reagents. | Reduced toxicity, improved safety, and potentially higher selectivity. |

| Green Solvents | Employment of water, supercritical CO2, or bio-derived solvents in reaction media. | Lower environmental impact, reduced volatile organic compound (VOC) emissions, and improved process safety. |

| Mechanochemistry | Performing reactions by grinding solid reactants together, often without a solvent. | Minimized solvent waste, potential for improved reaction kinetics, and energy efficiency. rsc.org |

| Catalytic Systems | Development of recyclable catalysts for bromination and cyclization steps. | Reduced waste, lower catalyst loading, and simplified product purification. |

Unexplored Reactivity Patterns and Synthetic Transformations

The bromine atom at the 8-position of the isochroman-1-one (B1199216) skeleton is a versatile handle for a variety of synthetic transformations. While traditional cross-coupling reactions are well-established, future research will likely delve into more novel and unexplored reactivity patterns of this compound.

The lactone moiety itself presents opportunities for interesting chemical transformations. For instance, the reactivity of brominated lactones can be harnessed for the synthesis of complex polycyclic structures through intramolecular cyclization reactions. beilstein-journals.org The stability and reactivity of the lactone ring can be influenced by the bromine substituent, a phenomenon that warrants further investigation. nih.gov

Furthermore, the development of novel catalytic systems could unlock new reaction pathways for this compound. For example, photoredox catalysis could enable previously inaccessible transformations under mild conditions. The unique electronic properties conferred by the bromine atom might allow for selective C-H functionalization at other positions on the aromatic ring, providing access to a wider range of derivatives.

Potential areas for exploring new reactivity are outlined in the following table:

| Reaction Type | Potential Transformation of this compound | Significance |

| Photoredox Catalysis | C-H activation, radical-mediated cyclizations, and novel cross-coupling reactions. | Access to new chemical space under mild reaction conditions. |

| Transition Metal Catalysis | Asymmetric catalysis for the synthesis of chiral derivatives, and domino reactions. | Enantioselective synthesis of complex molecules with high efficiency. |

| Organocatalysis | Enantioselective functionalization of the lactone ring. | Metal-free and environmentally benign synthetic methods. |

| Intramolecular Reactions | Tandem reactions involving the bromine and lactone functionalities to build complex scaffolds. | Rapid construction of molecular complexity from a simple starting material. |

Integration with Automation and Flow Chemistry Technologies

The integration of automation and continuous flow chemistry is revolutionizing the field of organic synthesis. nih.gov These technologies offer significant advantages in terms of safety, efficiency, and scalability, particularly when dealing with hazardous reagents or intermediates. mtak.hu

The synthesis of this compound and its derivatives is well-suited for flow chemistry applications. nih.gov Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. springerprofessional.de The handling of hazardous reagents like bromine can be performed more safely in a closed-loop flow system, minimizing operator exposure. nih.govnih.gov

Automation can be coupled with flow chemistry to create high-throughput experimentation platforms for reaction optimization and library synthesis. vapourtec.com This approach can accelerate the discovery of new derivatives of this compound with desired properties.

Key advantages of integrating these technologies are summarized below:

| Technology | Application in this compound Chemistry | Benefits |

| Flow Chemistry | Synthesis of the core structure and subsequent derivatization reactions. | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and scalability. nih.govmtak.hu |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. | Accelerated process development, rapid exploration of chemical space, and increased reproducibility. |

| Robotics | Automated workup, purification, and analysis of reaction products. | Increased efficiency, reduced manual labor, and integration with data analysis pipelines. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or impurities. mt.com The application of advanced in-situ spectroscopic techniques, as part of a Process Analytical Technology (PAT) strategy, is a growing trend in chemical process development. researchgate.netmt.com

For the synthesis and transformations of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed for real-time analysis. rsc.org For instance, in-line FTIR could be used to monitor the progress of the bromination reaction by tracking the disappearance of the starting material and the appearance of the product. rsc.org

This real-time data allows for a deeper understanding of the reaction and enables better control over the process, leading to improved consistency and quality of the final product. acs.org

The table below highlights some relevant in-situ monitoring techniques:

| Spectroscopic Technique | Information Gained | Application in this compound Synthesis |

| FTIR Spectroscopy | Functional group analysis, reaction kinetics. | Monitoring the conversion of starting materials to products in real-time. |

| Raman Spectroscopy | Molecular vibrations, crystal form analysis. | In-situ monitoring of solid-state reactions and crystallization processes. researchgate.net |

| NMR Spectroscopy | Structural elucidation, quantification of species. | Mechanistic studies and determination of reaction profiles. |

| Mass Spectrometry | Molecular weight determination, identification of intermediates. | Online monitoring of reaction mixtures to identify transient species. |

Synergistic Applications of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating chemical research and development. nih.gov Computational modeling can be used to predict reaction outcomes, elucidate reaction mechanisms, and design new molecules with desired properties, thereby guiding and streamlining experimental efforts.

In the context of this compound, Density Functional Theory (DFT) calculations can be employed to study the reactivity of the molecule and predict the regioselectivity of further functionalization. acs.org Computational screening of potential catalysts or reaction conditions can help to prioritize experiments and reduce the time and resources required for optimization.

This integrated approach, where computational predictions are validated and refined by experimental results, creates a powerful feedback loop that can significantly accelerate the discovery and development of new chemical entities based on the this compound scaffold. acs.org

Examples of synergistic applications are provided in the following table:

| Area of Synergy | Computational Approach | Experimental Validation | Outcome |

| Reaction Mechanism Elucidation | DFT calculations of transition states and reaction pathways. | Kinetic studies and trapping of intermediates. | A deeper understanding of the reaction mechanism. |

| Catalyst Design | In silico screening of catalyst libraries. | Synthesis and testing of top-performing catalyst candidates. | Discovery of more efficient and selective catalysts. |

| Prediction of Properties | QSAR modeling to predict biological activity or material properties. | Synthesis and evaluation of compounds with predicted high activity. | Rational design of new molecules with desired functions. |

| Spectroscopic Analysis | Calculation of theoretical spectra (NMR, IR, etc.). | Comparison with experimentally obtained spectra. | Aiding in the structural confirmation of new compounds. |

Q & A

Q. How should researchers design studies to investigate the environmental stability of this compound?

- Methodological Answer : Follow OECD guidelines for hydrolysis/photolysis studies:

- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and monitor degradation via HPLC.

- Photolysis : Expose to UV light (λ = 290–400 nm) in aqueous and organic matrices.

- QSPR modeling : Predict persistence using quantitative structure-property relationship models .

Guidelines for Data Reporting

- Experimental reproducibility : Document catalyst lots, solvent suppliers, and instrument calibration dates .

- Contradiction analysis : Use funnel plots or sensitivity analyses to assess bias in conflicting datasets .

- Ethical compliance : Adhere to institutional review protocols for biological studies, emphasizing non-human subjects unless explicitly approved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.